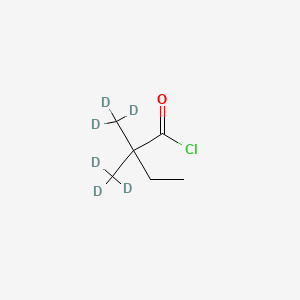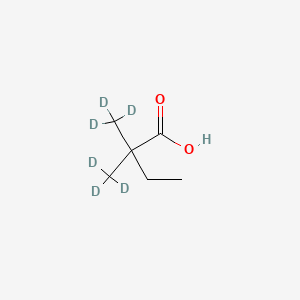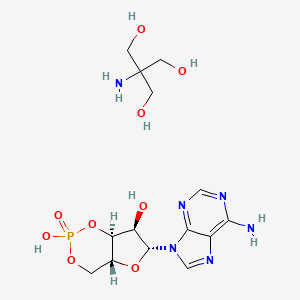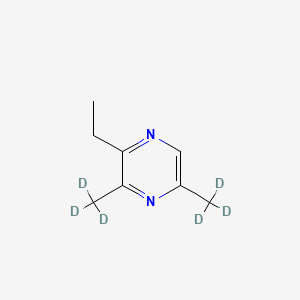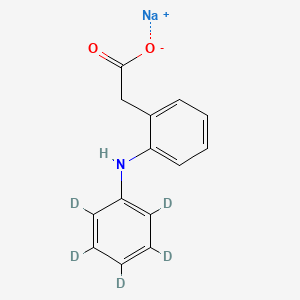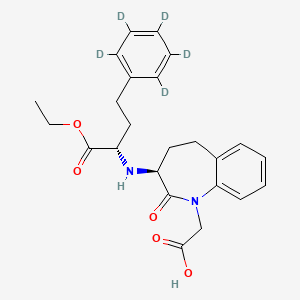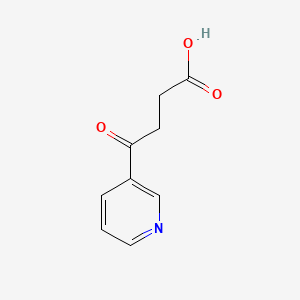
4-Oxo-4-(pyridin-3-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(pyridin-3-yl)butanoic acid is a monocarboxylic acid with the molecular formula C9H9NO3. It is a derivative of succinic acid, where one of the carboxy groups is replaced by a pyridin-3-yl group. This compound is a byproduct of tobacco-specific N-nitrosamines generated by cytochrome P-450, which catalyzes methylnitrosaminopyridylbutanone hydroxylation. It is commonly found in the urine of smokers .
Méthodes De Préparation
4-Oxo-4-(pyridin-3-yl)butanoic acid can be synthesized through the reaction of 3-pyridinecarboxaldehyde and acetaldehyde, followed by an acid-base neutralization reaction . The reaction conditions typically involve the use of solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-Oxo-4-(pyridin-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the pyridinyl group or the carboxylic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Oxo-4-(pyridin-3-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its role as a metabolite in biological systems, particularly in the context of nicotine metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on metabolic pathways.
Industry: It is used in the production of various chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(pyridin-3-yl)butanoic acid involves its interaction with molecular targets and pathways in biological systems. As a metabolite of nicotine, it is involved in the hydroxylation process catalyzed by cytochrome P-450 enzymes. This interaction affects various metabolic pathways and can influence the overall metabolic profile of an organism .
Comparaison Avec Des Composés Similaires
4-Oxo-4-(pyridin-3-yl)butanoic acid can be compared with similar compounds such as:
4-Oxo-4-(pyridin-3-yl)butanal: This compound is a functional parent of this compound and shares similar structural features.
4-Oxo-4-(3-pyridyl)butyric acid: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific role as a nicotine metabolite and its involvement in tobacco-specific N-nitrosamine metabolism .
Propriétés
Numéro CAS |
1076199-29-5 |
|---|---|
Formule moléculaire |
C13H12N2O5 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 4-oxo-4-pyridin-3-ylbutanoate |
InChI |
InChI=1S/C13H12N2O5/c16-10(9-2-1-7-14-8-9)3-6-13(19)20-15-11(17)4-5-12(15)18/h1-2,7-8H,3-6H2 |
Clé InChI |
YNRQRUZKFUEEAB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)CCC(=O)O |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCC(=O)C2=CN=CC=C2 |
Synonymes |
γ-Oxo-3-pyridinebutanoic Acid 2,5-Dioxo-1-pyrrolidinyl Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


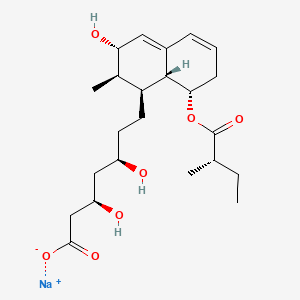
![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)
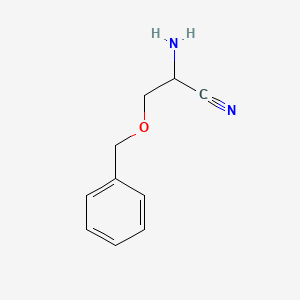
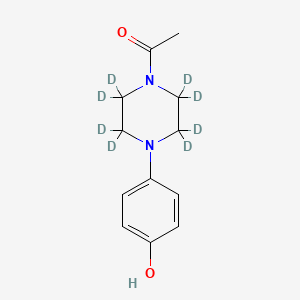


![Benzyl (2S)-3-methyl-2-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methylamino]butanoate](/img/structure/B562393.png)
![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)
